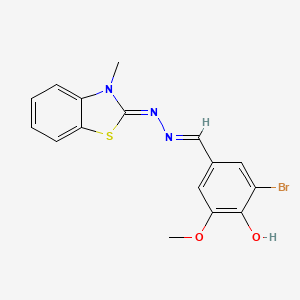![molecular formula C22H24N2O3 B6016966 1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one](/img/structure/B6016966.png)
1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with an ethoxyphenyl group and a methoxyethanone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is highly reactive towards electrophiles. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic applications are being explored in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound’s ability to modulate immune responses contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indol-2-YL]-2-methoxyethan-1-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: A related compound with similar structural features.
Pyrazoline derivatives: Compounds containing the pyrazoline pharmacophore, known for their anti-diabetic, anti-tubercular, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-27-16-10-8-15(9-11-16)22-21-18(12-13-24(22)20(25)14-26-2)17-6-4-5-7-19(17)23-21/h4-11,22-23H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBFWCPZYPPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)COC)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol](/img/structure/B6016884.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)

![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6016950.png)
![4-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B6016954.png)
![1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6016969.png)
![3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6016973.png)
![N-[2-(dimethylamino)ethyl]-3-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B6016989.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6016990.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)
